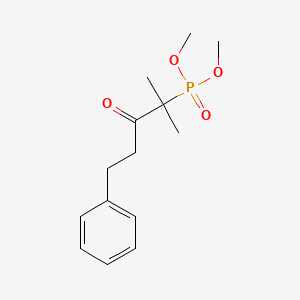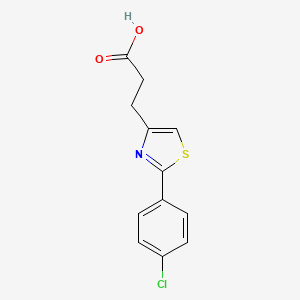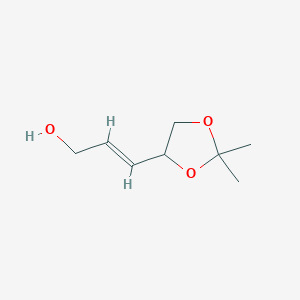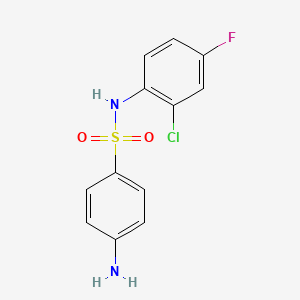
Dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate is an organophosphorus compound with the molecular formula C14H21O4P. This compound is characterized by the presence of a phosphonate group attached to a pentanone backbone, which includes a phenyl group and a methyl group. It is a useful research chemical with applications in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with a haloacetone under controlled conditions. For instance, the reaction between trialkyl phosphites and iodoacetone can yield the desired phosphonate compound in good yields .
Another method involves the acylation of methylphosphonates. This process includes the metalation of dialkyl methylphosphonates, followed by the reaction with acetyl chloride or its synthetic equivalent . This technique, however, is labor-intensive and sensitive to reagent purity and moisture.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions and copper-catalyzed additions are common in industrial settings due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of phosphorylated heterocycles and other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate involves its interaction with various molecular targets and pathways. The phosphonate group can form strong bonds with metal ions and enzymes, affecting their activity. This interaction can lead to the inhibition of specific biochemical pathways, making the compound useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl (3-oxo-5-phenylpentan-2-yl)phosphonate: Similar in structure but lacks the methyl group at the second position.
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate: Contains fluorine atoms, which alter its chemical properties and reactivity.
Uniqueness
Dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate is unique due to the presence of both a phenyl group and a methyl group on the pentanone backbone. This structural feature imparts distinct chemical and physical properties, making it valuable in specific research and industrial applications .
Eigenschaften
Molekularformel |
C14H21O4P |
|---|---|
Molekulargewicht |
284.29 g/mol |
IUPAC-Name |
4-dimethoxyphosphoryl-4-methyl-1-phenylpentan-3-one |
InChI |
InChI=1S/C14H21O4P/c1-14(2,19(16,17-3)18-4)13(15)11-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
InChI-Schlüssel |
NEJXVWVAVOJTMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)CCC1=CC=CC=C1)P(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene](/img/structure/B12109724.png)

![2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoic acid](/img/structure/B12109743.png)
![1H-1,2,4-Triazole, 5-[(phenylmethyl)sulfinyl]-](/img/structure/B12109746.png)

![2-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12109755.png)


